molecular formula C18H20FN5 B3014210 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine CAS No. 890881-34-2

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine

Cat. No. B3014210
CAS RN: 890881-34-2
M. Wt: 325.391
InChI Key: IGDXOSAWLJFKMB-UHFFFAOYSA-N
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Description

This compound is a unique chemical with a complex structure. It contains a pyrazolo[3,4-d]pyrimidin-4-yl group attached to a 4-fluorophenyl group and a 3,5-dimethylpiperidine group .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. This was followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating . Other methods involve the reaction of α, β-unsaturated ketone with hydrazine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The compound contains a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a fused nitrogen-containing heterocyclic ring system .


Chemical Reactions Analysis

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound has shown promise as an anti-breast cancer agent. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to 4-OHT, a native ligand. This finding suggests potential therapeutic applications in breast cancer treatment .

Medicinal Chemistry and Drug Design

Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability and binding affinity. Researchers can explore modifications around this scaffold to develop novel drug candidates. The C-F bond’s stability and the compound’s structural features make it an interesting starting point for drug design .

Organic Synthesis and Methodology

The two-step synthesis of this pyrazole involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization. Researchers can investigate similar synthetic pathways for other heterocyclic compounds. Understanding the reaction mechanisms and optimizing conditions could lead to new methodologies .

Biological Activities Beyond Cancer

Pyrazoles and their derivatives exhibit diverse biological activities. Beyond anti-cancer effects, they play roles in antimicrobial, anti-inflammatory, antioxidant, and analgesic functions. Researchers can explore this compound’s effects on other cell lines and biological targets .

Hepatic Cancer Agents

Some pyrazoles have been patented as hepatic cancer (HePG-2) agents. Investigating the compound’s effects on liver cancer cells could provide valuable insights into its potential therapeutic applications .

Tautomeric Forms and Structure-Activity Relationships

Exploring the tautomeric forms (1H- and 2H-isomers) and their impact on biological activity is crucial. Researchers can study structure-activity relationships to optimize the compound’s properties. Computational methods and experimental validation can shed light on these aspects .

Future Directions

The future directions for this compound could involve further studies to understand its biological and pharmacological activities. Given its complex structure and the presence of a pyrazolo[3,4-d]pyrimidin-4-yl group, it could be a potential candidate for drug development .

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5/c1-12-7-13(2)10-23(9-12)17-16-8-22-24(18(16)21-11-20-17)15-5-3-14(19)4-6-15/h3-6,8,11-13H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDXOSAWLJFKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine

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